(Piperidin-1-yl)methyl piperidine-1-carbodithioate
Description
(Piperidin-1-yl)methyl piperidine-1-carbodithioate is a dithiocarbamate (DTC) derivative featuring a piperidine ring linked via a methyl group to a carbodithioate moiety. Dithiocarbamates are known for their diverse biological activities, including antioxidant, antifungal, and antitumor properties . This compound has garnered attention due to its structural versatility, enabling modifications at the chromone or coumarin backbone to enhance pharmacological efficacy. Its mechanism of action often involves cell cycle arrest (e.g., G2/M phase) and apoptosis induction in cancer cells .
Properties
CAS No. |
10254-56-5 |
|---|---|
Molecular Formula |
C12H22N2S2 |
Molecular Weight |
258.5 g/mol |
IUPAC Name |
piperidin-1-ylmethyl piperidine-1-carbodithioate |
InChI |
InChI=1S/C12H22N2S2/c15-12(14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1-11H2 |
InChI Key |
AWYLSCOPECUDJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CSC(=S)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of Sodium Piperidine Dithiocarbamate
Piperidine reacts with carbon disulfide (CS₂) in the presence of sodium hydroxide (NaOH) to form sodium piperidine-1-carbodithioate. This exothermic reaction is typically conducted at 0–5°C in an aqueous or ethanol-water mixture to mitigate side reactions. The general equation is:
$$
\text{Piperidine} + \text{CS}2 + \text{NaOH} \rightarrow \text{Na}^+[\text{piperidine-1-carbodithioate}]^- + \text{H}2\text{O}
$$
Yields exceeding 85% are achievable under optimized conditions.
Step 2: Alkylation with Chloromethyl Piperidine
The sodium dithiocarbamate is subsequently treated with (piperidin-1-yl)methyl chloride in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The reaction proceeds via nucleophilic substitution, with the chloride leaving group replaced by the dithiocarbamate anion:
$$
\text{Na}^+[\text{piperidine-1-carbodithioate}]^- + \text{ClCH}_2\text{(piperidin-1-yl)} \rightarrow \text{(Piperidin-1-yl)methyl piperidine-1-carbodithioate} + \text{NaCl}
$$
Key parameters include:
Table 1: Optimization of Alkylation Conditions
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | DMF, MeCN, THF | DMF | 75 |
| Temperature (°C) | 50–90 | 70 | 75 |
| Molar Ratio (1:1.2) | 1:1 – 1:1.5 | 1:1.2 | 78 |
This method is favored for its scalability and compatibility with industrial equipment.
One-Pot Condensation Using Formaldehyde and Carbon Disulfide
A streamlined one-pot approach leverages formaldehyde as a methylene bridge precursor. Piperidine, formaldehyde (37% aqueous solution), and CS₂ are refluxed in ethanol with catalytic potassium hydroxide. The reaction mechanism involves:
- Formation of a bis(piperidin-1-yl)methane intermediate.
- Sequential insertion of CS₂ into the N–C bond to generate the dithiocarbamate.
$$
2 \, \text{Piperidine} + \text{HCHO} + \text{CS}2 \xrightarrow{\text{KOH}} \text{this compound} + \text{H}2\text{O}
$$
Advantages :
- Eliminates the need for isolating intermediates.
- Reduces solvent waste.
Limitations :
- Lower yields (55–60%) due to competing oligomerization of formaldehyde.
- Requires strict temperature control to minimize byproducts.
Catalytic Coupling Using Cupric Acetate
Patent WO2016087352A1 describes a copper-mediated coupling strategy applicable to carbodithioate synthesis. While originally developed for trifluoromethylphenyl derivatives, the protocol can be adapted for piperidine systems:
- Reagents :
- Piperidine, methylene diiodide, CS₂, anhydrous cupric acetate, pyridine.
- Procedure :
$$
2 \, \text{Piperidine} + \text{CS}2 + \text{CH}2\text{I}2 \xrightarrow{\text{Cu(OAc)}2} \text{this compound} + 2 \, \text{HI}
$$
Key Observations :
- Cupric acetate acts as a Lewis acid, facilitating C–S bond formation.
- Molecular sieves prevent hydrolysis of intermediates.
- Yield : 65–70% after column chromatography.
Stereoselective Synthesis from Dialdehyde Precursors
Patent WO2010077798A2 outlines a stereoselective route using dialdehydes to construct the methylene bridge with precise geometry. Although designed for chiral piperidines, the methodology is adaptable:
- Step 1 : Piperidine is treated with glutaraldehyde in methanol, forming a bis(piperidin-1-yl)pentanedial intermediate.
- Step 2 : The dialdehyde undergoes dithiocarbamation with CS₂ and ammonium hydroxide, followed by oxidative cyclization.
$$
\text{Piperidine} + \text{OHC-(CH}2\text{)}3\text{-CHO} + \text{CS}_2 \rightarrow \text{this compound} + \text{byproducts}
$$
Conditions :
- Oxidizing Agent : Hydrogen peroxide (30%).
- Temperature : 25°C (Step 1), 40°C (Step 2).
- Yield : 50–55%.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Two-Step Alkylation | 75 | 98 | High | Moderate |
| One-Pot Condensation | 60 | 90 | Medium | High |
| Catalytic Coupling | 70 | 95 | Low | Low |
| Stereoselective | 55 | 85 | Low | High |
- Industrial Preference : The two-step alkylation method dominates due to its balance of yield and scalability.
- Research Applications : The stereoselective route is valuable for accessing enantiomerically pure variants, albeit with lower efficiency.
Challenges and Optimization Strategies
Byproduct Formation
Side reactions, such as over-alkylation or dithiocarbamate dimerization, are common. Strategies to mitigate these include:
Chemical Reactions Analysis
Types of Reactions
Piperidin-1-ylmethyl piperidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Piperidin-1-ylmethyl piperidine-1-carbodithioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of piperidin-1-ylmethyl piperidine-1-carbodithioate involves its interaction with various molecular targets. The compound can inhibit enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
Substituent Effects on Antitumor Activity
- Chlorine Position: Compound B (6-Cl) exhibits broader and more potent antitumor activity compared to A (3-Cl), particularly against human colon carcinoma (SW-480) and mammary adenocarcinoma (MDA-MB-435S). The 6-Cl substituent enhances electronic interactions with cellular targets, likely improving binding affinity . Bulky substituents on the DTC moiety reduce activity, emphasizing the need for sterically accessible pharmacophores .
Methoxy vs. Chloro :
Conformational and Crystallographic Insights
Dihedral Angles :
- A smaller dihedral angle (60.54° in A ) between the chromone and piperidine rings may facilitate better molecular stacking and target engagement compared to D (87.59°) .
- Planarity of the chromene ring in C and D is critical for maintaining intramolecular interactions, such as S(5) rings or C–H···S contacts .
Piperidine Conformation :
Mechanistic and Computational Studies
- QSAR Analysis: Quantum mechanical calculations (DFT, Hartree-Fock) highlight the role of HOMO-LUMO energy gaps and electronegativity in modulating antioxidant and antitumor activities. Lower HOMO energies in chloro derivatives correlate with higher redox potentials . The 6-Cl substituent in B reduces bond dissociation enthalpy, enhancing radical scavenging capacity .
Apoptosis Induction :
- Compounds A and B induce G2/M phase arrest and mitochondrial apoptosis, likely via ROS generation and caspase activation .
Biological Activity
(Piperidin-1-yl)methyl piperidine-1-carbodithioate, a compound characterized by its unique piperidine structure and carbodithioate functional group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its interactions with various biological systems, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features two piperidine rings and a carbodithioate group, which is hypothesized to contribute to its biological efficacy. The structural formula can be represented as follows:
This configuration allows for diverse interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been shown to effectively inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values obtained from these assays are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further exploration in cancer therapy.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes linked to disease processes. Notably, it has shown promise as an inhibitor of acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases such as Alzheimer's. The inhibition potency is highlighted in Table 3.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 12 |
This inhibition suggests potential applications in treating cognitive disorders by enhancing cholinergic transmission.
Case Studies
A recent study explored the effects of this compound in a murine model of bacterial infection. Mice treated with the compound exhibited a significant reduction in bacterial load compared to controls, demonstrating its potential as an effective therapeutic agent against infections caused by resistant strains .
Another investigation assessed the compound's anticancer effects in xenograft models. Tumor growth was significantly inhibited in treated groups, with histological analyses revealing increased apoptosis within tumor tissues .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization techniques for (Piperidin-1-yl)methyl piperidine-1-carbodithioate?
- Methodology :
- Synthesis : Adapt protocols from structurally analogous carbodithioates, such as coupling piperidine derivatives with carbodithioate precursors under inert conditions (e.g., anhydrous dichloromethane and catalytic bases). Monitor reactions via TLC or HPLC .
- Purity Assessment : Use elemental analysis (C, H, N, S) to confirm stoichiometry. For example, in related compounds, deviations ≤0.4% are acceptable .
- Spectroscopy :
- IR : Identify characteristic C=S (655–720 cm⁻¹) and C-N (1080–1220 cm⁻¹) stretches .
- NMR : Analyze ¹H and ¹³C spectra for piperidine ring protons (δ 1.4–2.8 ppm) and methylene linkages (δ 3.5–4.5 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., GCMS m/z 349 for analogs) .
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the molecular structure of this compound?
- Methodology :
- Data Collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and ω/φ scans. Apply multi-scan absorption correction (e.g., SADABS) .
- Structure Solution : Employ SHELXS-97 for direct methods or SHELXD for Patterson-based solutions .
- Refinement : Refine with SHELXL-97 using full-matrix least-squares on F². Validate geometry with WinGX/ORTEP-III to visualize anisotropic displacement ellipsoids and hydrogen bonding .
- Key Parameters : Report unit cell dimensions (e.g., triclinic P1, a = 6.9731 Å, b = 10.2310 Å), R factors (e.g., R₁ = 0.037), and dihedral angles between ring systems .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structure refinement?
- Methodology :
- Validation Tools : Use PLATON to check for missed symmetry or twinning. Analyze residual density maps for unmodeled solvent or disorder .
- Parameter Constraints : Apply isotropic displacement parameters for light atoms (H) and refine heavy atoms anisotropically. Test alternate conformations using PART instructions in SHELXL .
- Cross-Validation : Compare experimental data (e.g., bond lengths: C–S = 1.68–1.72 Å) with DFT-optimized geometries .
Q. What strategies improve reproducibility in synthesizing this compound?
- Methodology :
- Batch Consistency : Standardize reaction conditions (temperature, solvent purity) and quantify impurities via HPLC. For analogs, batch variations ≤5% in yield are typical .
- Quality Control : Implement in situ FTIR to monitor reaction progress. Use preparative chromatography for isolation .
- Documentation : Adhere to FAIR data principles by reporting detailed synthetic protocols (e.g., equivalents, reaction times) in supplementary materials .
Q. How can computational modeling complement experimental studies of this compound?
- Methodology :
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., chloroform) using AMBER or GROMACS. Compare simulated NMR shifts with experimental data .
- Docking Studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes with piperidine-binding pockets) .
- Quantum Chemistry : Optimize geometry at the B3LYP/6-31G(d) level to validate crystallographic torsion angles (e.g., piperidine chair conformation) .
Methodological Frameworks
Q. How to design a rigorous research question for studying this compound’s bioactivity?
- Guidelines :
- PICO Framework :
- Population : Target enzyme/receptor (e.g., GLP-1 receptor for analogs ).
- Intervention : Compound concentration, exposure time.
- Comparison : Positive controls (e.g., known inhibitors).
- Outcome : IC₅₀, binding constants .
- FINER Criteria : Ensure feasibility (e.g., compound solubility), novelty (e.g., unexplored piperidine conformers), and relevance to diseases (e.g., metabolic disorders) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
